![molecular formula C8H11BrN2O2S B1346403 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine CAS No. 1000018-33-6](/img/structure/B1346403.png)
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine
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Overview
Description
“5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine” is a chemical compound with the molecular formula C8H11BrN2O2S and a molecular weight of 279.15 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11BrN2O2S . For a more detailed structural analysis, you may need to refer to specialized databases or resources.Physical And Chemical Properties Analysis
This compound has a melting point of 195-197°C . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis and Derivative Formation
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, its derivatives have been utilized in the synthesis of phenothiazines, a class of compounds with a broad spectrum of pharmacological activities including neuroleptics, diuretics, sedatives, antihistamines, and analgesics. These compounds have also shown significant effects against cancer. The synthesis involves Smiles rearrangement and the formylation of related diphenylsulfides, leading to phenothiazines with modified substitution patterns to enhance their medicinal properties (Sharma, Gupta, Gautam, & Gupta, 2002).
Catalytic Applications
N-bromo sulfonamide derivatives, synthesized using related bromo and methylsulfonyl compounds, have been reported as efficient catalysts in organic synthesis. These catalysts facilitate the synthesis of complex organic molecules such as 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its use of non-toxic materials, high yields, short reaction times, and clean workup, presenting a sustainable approach to organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Antimicrobial Activity
Compounds synthesized from 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine derivatives have been tested for antimicrobial properties. For instance, novel 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles synthesized from related compounds exhibited antimicrobial activity against various pathogens. These studies are crucial for the development of new antimicrobial agents in the fight against resistant bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).
Fluorescence Properties
Research on the fluorescence properties of compounds derived from 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine has led to the development of new materials with potential applications in sensing and imaging. For example, the synthesis of dinuclear zinc(II) complexes exhibiting enhanced fluorescence intensity opens up new avenues for the development of fluorescent markers and sensors (Chang–you, 2012).
Green Chemistry and Catalysis
The design and synthesis of novel, mild, and biologically-based nano organocatalysts from related compounds have shown significant promise in green chemistry. These catalysts have been applied in the synthesis of various organic molecules under mild and solvent-free conditions, highlighting the role of 5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine derivatives in promoting sustainable and environmentally friendly chemical processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Safety and Hazards
properties
IUPAC Name |
(5-bromo-2-methyl-4-methylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-5-3-8(14(2,12)13)6(9)4-7(5)11-10/h3-4,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCXSEHPOZCVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NN)Br)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-methylsulfonylphenylhydrazine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.